molecular formula C19H21BrN4O3 B13433858 1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid

Cat. No.: B13433858
M. Wt: 433.3 g/mol
InChI Key: YPFKFJNLCPXDDR-UHFFFAOYSA-N
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Description

1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid is a complex organic compound that features a unique combination of functional groups, including a bromine atom, an imidazo[4,5-d][1,3]diazepine ring, and a naphthalenecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid can be achieved through a multi-step process involving the formation of the imidazo[4,5-d][1,3]diazepine ring, followed by the introduction of the bromine atom and the naphthalenecarboxylic acid moiety. Common synthetic methods include:

    Cyclization reactions: to form the imidazo[4,5-d][1,3]diazepine ring.

    Bromination reactions: using reagents such as N-bromosuccinimide (NBS) to introduce the bromine atom.

    Carboxylation reactions: to attach the naphthalenecarboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazo[4,5-d][1,3]diazepine ring can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium azide (NaN3), thiols (RSH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the bromine atom can introduce various functional groups.

Scientific Research Applications

1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Organic Synthesis: Intermediate in the synthesis of complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid involves its interaction with molecular targets such as enzymes or receptors. The imidazo[4,5-d][1,3]diazepine ring can interact with specific binding sites, leading to modulation of biological pathways. The bromine atom and naphthalenecarboxylic acid moiety can also contribute to its activity by enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-[2-(7,8-dihydro-8-hydroxyimidazo[4,5-d][1,3]diazepin-3(4H)-yl)ethyl]-5,6,7,8-tetrahydro-2-naphthalenecarboxylic Acid: Similar structure but with different substituents.

    Imidazo[4,5-d][1,3]diazepine derivatives: Compounds with variations in the imidazo[4,5-d][1,3]diazepine ring.

    Naphthalenecarboxylic acid derivatives: Compounds with different functional groups attached to the naphthalenecarboxylic acid moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which can provide distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H21BrN4O3

Molecular Weight

433.3 g/mol

IUPAC Name

1-bromo-4-[2-(8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C19H21BrN4O3/c20-16-13-4-2-1-3-12(13)11(7-14(16)19(26)27)5-6-24-10-23-17-15(25)8-21-9-22-18(17)24/h7,9-10,15,25H,1-6,8H2,(H,21,22)(H,26,27)

InChI Key

YPFKFJNLCPXDDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=CC(=C2Br)C(=O)O)CCN3C=NC4=C3NC=NCC4O

Origin of Product

United States

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